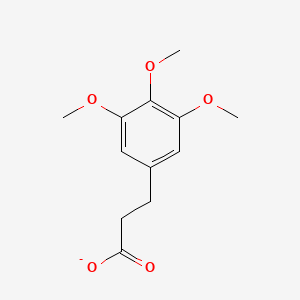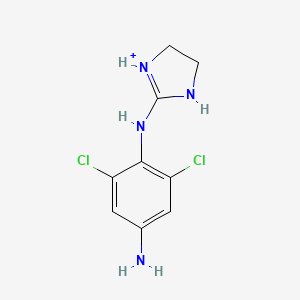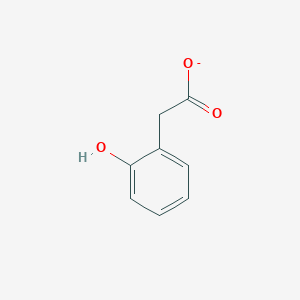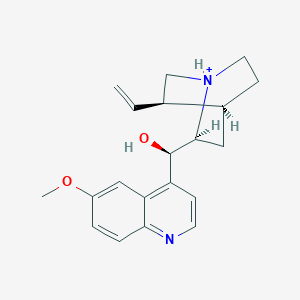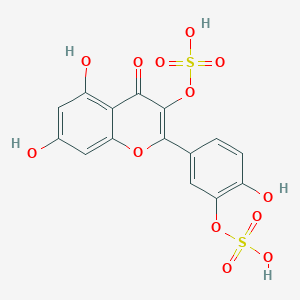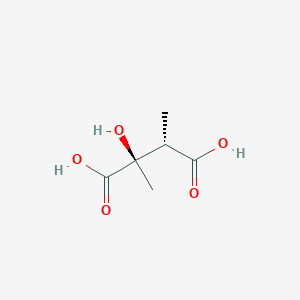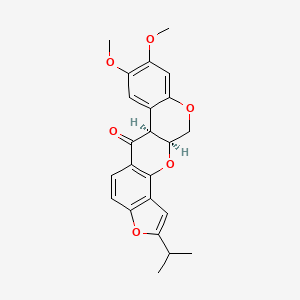
Isorotenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isorotenone is a naturally occurring isoflavone compound found in the roots and stems of various plants, particularly those in the Leguminosae family It is a member of the rotenoid family, which is known for its pesticidal and piscicidal properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of isorotenone typically involves the reduction of 6a,12a-didehydrorotenoids using diisobutylaluminium hydride. This reduction leads to the formation of unstable trans-B/C-fusions, which are then epimerized to stable cis-forms under acidic conditions . The reduction of the ridge-tile-like cis-isorotenone by sodium borohydride occurs from one face to give a cis-12α-hydroxy product, while the flatter trans-structure is attacked from both faces to give trans-12α- and 12β-hydroxy products .
Industrial Production Methods: The extraction process involves isolating the compound from the plant material using solvents like ethanol or acetone .
Análisis De Reacciones Químicas
Types of Reactions: Isorotenone undergoes various chemical reactions, including reduction, oxidation, and substitution. The reduction of this compound using sodium borohydride results in the formation of hydroxy products .
Common Reagents and Conditions:
Reduction: Sodium borohydride is commonly used for the reduction of this compound.
Substitution: Substitution reactions involving this compound are not extensively studied, but it is likely that nucleophilic substitution could occur under appropriate conditions.
Major Products Formed: The major products formed from the reduction of this compound include cis-12α-hydroxy and trans-12α- and 12β-hydroxy products .
Aplicaciones Científicas De Investigación
Isorotenone has several scientific research applications due to its biological activities:
Chemistry: It is used as a model compound for studying the synthesis and reactions of rotenoids.
Biology: this compound’s pesticidal properties make it a subject of interest in biological studies related to pest control.
Industry: Its pesticidal properties are utilized in the development of agrochemicals for pest management.
Mecanismo De Acción
Isorotenone exerts its effects through multiple mechanisms. It inhibits mitochondrial complex I, leading to the generation of reactive oxygen species and the onset of inflammatory processes . This inhibition disrupts cellular respiration, which is particularly effective in pests and fish, leading to their death.
Comparación Con Compuestos Similares
Rotenone: Known for its use as a piscicide and insecticide.
Deguelin: Exhibits similar pesticidal properties and is used in pest management.
α-Toxicarol: Another rotenoid with pesticidal properties.
Isorotenone’s uniqueness lies in its specific reduction products and the stability of its cis-forms under acidic conditions .
Propiedades
Número CAS |
549-22-4 |
|---|---|
Fórmula molecular |
C23H22O6 |
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
(1S,13S)-16,17-dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14,16,18-heptaen-12-one |
InChI |
InChI=1S/C23H22O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-9,11,20-21H,10H2,1-4H3/t20-,21+/m1/s1 |
Clave InChI |
DJDRQIXLFYUYAA-RTWAWAEBSA-N |
SMILES |
CC(C)C1=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC |
SMILES isomérico |
CC(C)C1=CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC |
SMILES canónico |
CC(C)C1=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC |
| 549-22-4 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


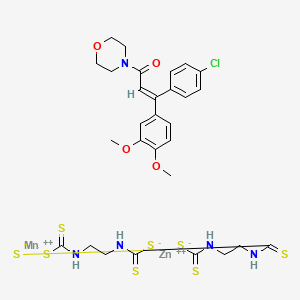
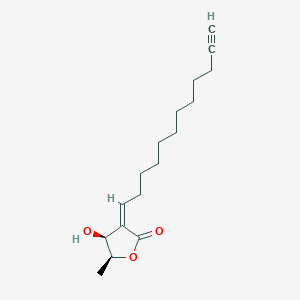
![8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrate;hydrochloride](/img/structure/B1239124.png)
